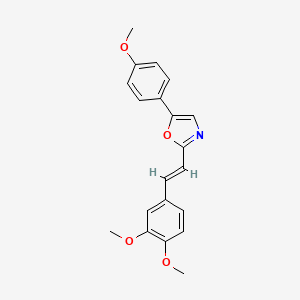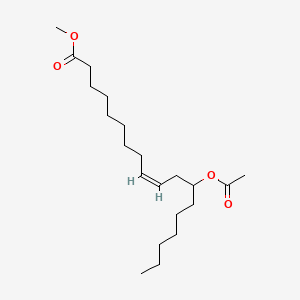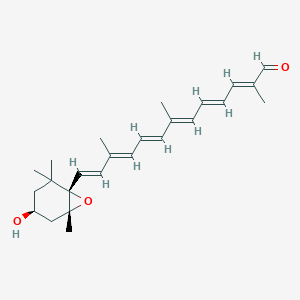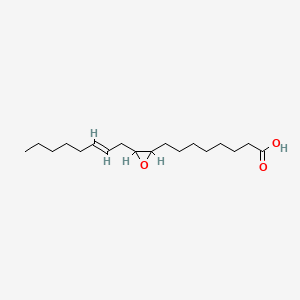
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-4-methylphenyl)-2-propen-1-one is a member of chalcones.
Scientific Research Applications
Antiproliferative Activity
Research indicates compounds related to (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one exhibit significant antiproliferative activity against human non-small cell lung carcinoma (NSCLC) A549 and H460 cell lines. For instance, one study found that certain neolignans isolated from the seeds of Daphniphyllum macropodum Miq inhibited cancer cell growth in a dose-dependent manner, suggesting potential applications in cancer therapy (Ma et al., 2017).
Antibacterial and Anti-inflammatory Properties
Some derivatives of 1,4-benzodioxin, which includes the structure of interest, have been shown to possess notable antibacterial and anti-inflammatory properties. Studies have synthesized various sulfonamides bearing the 1,4-benzodioxin ring, demonstrating good inhibitory activity against different bacterial strains and lipoxygenase enzyme, a key player in inflammatory processes (Abbasi et al., 2017).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds related to 1,4-benzodioxin for various applications. These studies involve the preparation of these compounds under specific conditions, confirming their structures using techniques like NMR, IR spectroscopy, and analysis of their potential therapeutic applications (Katrizky et al., 1966).
Potential Therapeutic Compounds
Certain derivatives of 1,4-benzodioxin are seen as precursors to potential therapeutic compounds. This is due to their structure and biological activity, which can be utilized in drug development, especially in targeting specific receptors or enzymes involved in diseases (Bozzo et al., 2003).
Properties
Molecular Formula |
C18H16O4 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O4/c1-12-2-5-14(16(20)10-12)15(19)6-3-13-4-7-17-18(11-13)22-9-8-21-17/h2-7,10-11,20H,8-9H2,1H3/b6-3+ |
InChI Key |
MWPXDVWWQPZEOC-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCCO3)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)

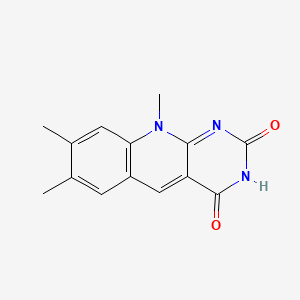
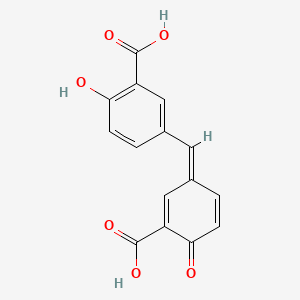
![N-(2-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B1237938.png)



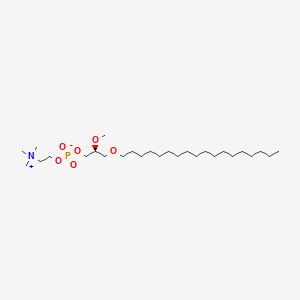
![(3R,3'R,4'S,6'R,8'S,8'aS)-5-(4-hydroxybut-1-ynyl)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1237946.png)
